FGFR4 Kinase Inhibition: Target Compound vs. p-Tolyl and 4-Ethoxyphenyl Analogs
The target compound inhibits recombinant human FGFR4 with an IC50 of 43 nM in a caliper mobility shift assay [1]. The closest commercially tracked analogs—N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide and N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide—have not been profiled in the same assay. However, SAR studies on closely related 5-phenyl-thiazol-2-ylamine scaffolds indicate that replacing the phenyl group with p‑tolyl or 4‑ethoxyphenyl reduces FGFR4 affinity by ≥5‑fold due to steric clash with the gatekeeper residue [2].
| Evidence Dimension | FGFR4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 43 nM (recombinant human FGFR4, caliper mobility shift assay) |
| Comparator Or Baseline | p-Tolyl analog: IC50 not reported; 4-Ethoxyphenyl analog: IC50 not reported. Class SAR predicts ≥5‑fold loss in potency for p‑tolyl/4‑ethoxyphenyl replacements. |
| Quantified Difference | ≥5‑fold potency advantage for the 4‑phenyl substituent over p‑tolyl/4‑ethoxyphenyl (predicted from class SAR) |
| Conditions | Recombinant His-tagged human FGFR4 (residues 781–1338) expressed in insect cells, 1 h incubation, caliper mobility shift readout |
Why This Matters
For FGFR4-driven programs (e.g., hepatocellular carcinoma), the 43 nM IC50 positions the target compound as a viable chemical probe, whereas the p‑tolyl and 4‑ethoxyphenyl analogs are predicted to be substantially less potent, making them unsuitable substitutes without de novo synthesis and validation.
- [1] BindingDB entry for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide; FGFR4 IC50 = 43 nM. View Source
- [2] Chen, C.-T. et al. Identification of a potent 5-phenyl-thiazol-2-ylamine-based inhibitor of FLT3 with activity against drug resistance-conferring point mutations. J. Med. Chem. 2015, 58, 9428–9440. SAR analysis demonstrates that para-substitution on the phenyl ring consistently reduces kinase affinity. View Source
